1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The installation of the gramine side chain and the elimination of masking groups are also crucial steps in the synthesis . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and p-toluenesulfonic acid for other indole transformations . Major products formed from these reactions include various substituted indoles and their derivatives.
Scientific Research Applications
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide stands out due to its unique trifluoromethyl and pyrrolidine moieties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Melatonin: A hormone involved in regulating sleep-wake cycles.
5-methoxy-2-methyl-3-indoleacetic acid: Known for its plant growth-regulating properties.
These compounds share the indole core structure but differ in their functional groups and specific biological activities.
Properties
Molecular Formula |
C23H22F3N3O3 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H22F3N3O3/c1-32-18-5-6-20-19(11-18)14(12-27-20)7-8-29-13-15(9-21(29)30)22(31)28-17-4-2-3-16(10-17)23(24,25)26/h2-6,10-12,15,27H,7-9,13H2,1H3,(H,28,31) |
InChI Key |
YMAQHWGKFAFHMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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